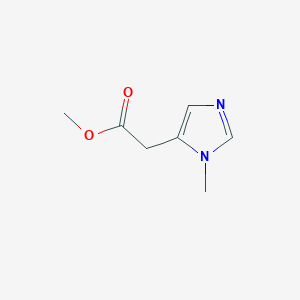![molecular formula C6H9NO2 B13001706 (3R)-2-azabicyclo[2.1.1]hexane-3-carboxylicacid](/img/structure/B13001706.png)
(3R)-2-azabicyclo[2.1.1]hexane-3-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-2-azabicyclo[211]hexane-3-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid typically involves the construction of the bicyclic framework followed by the introduction of the carboxylic acid group. One common approach is the cyclization of appropriate precursors under specific conditions. For example, the use of palladium-catalyzed reactions has been reported for the synthesis of similar bicyclic structures .
Industrial Production Methods
Industrial production methods for (3R)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would be applied to ensure the efficient and cost-effective production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid can undergo various chemical reactions, including:
Reduction: The addition of hydrogen atoms or removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce more saturated compounds.
Aplicaciones Científicas De Investigación
(3R)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a valuable tool for studying biological processes.
Industry: Used in the synthesis of materials with specific properties.
Mecanismo De Acción
The mechanism by which (3R)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid exerts its effects involves interactions with molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The specific molecular targets and pathways depend on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-azabicyclo[3.2.1]octane: Another bicyclic compound with a nitrogen atom, used in drug discovery.
3-azabicyclo[3.1.0]hexane:
Uniqueness
(3R)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid is unique due to its specific bicyclic framework and the presence of a carboxylic acid group. This combination of features provides distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C6H9NO2 |
|---|---|
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
(3R)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c8-6(9)5-3-1-4(2-3)7-5/h3-5,7H,1-2H2,(H,8,9)/t3?,4?,5-/m1/s1 |
Clave InChI |
YGOZJCRQJHXVJY-ZAGMFXPOSA-N |
SMILES isomérico |
C1C2CC1N[C@H]2C(=O)O |
SMILES canónico |
C1C2CC1NC2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13001652.png)


![Benzo[d]isothiazol-4-amine](/img/structure/B13001667.png)
![3-[(2-Methylpropyl)sulfanyl]azetidine hydrochloride](/img/structure/B13001673.png)

![Methyl 4-(pyridin-2-yl)thieno[3,2-c]pyridine-6-carboxylate](/img/structure/B13001687.png)

![7-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13001703.png)
